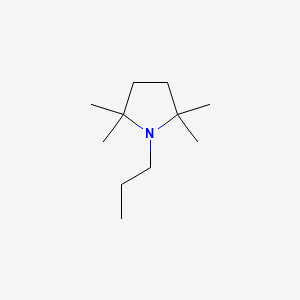
Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- is an organic compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely recognized for their biological and pharmacological significance. This particular compound is characterized by the presence of a propyl group and four methyl groups attached to the pyrrolidine ring, making it a highly substituted derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- typically involves the alkylation of 2,2,5,5-tetramethylpyrrolidine with a propyl halide under basic conditions. The reaction can be carried out using sodium hydride or potassium tert-butoxide as the base in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether or THF under inert atmosphere.
Substitution: Alkyl or aryl halides; reactions are performed in polar aprotic solvents like DMSO or DMF at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl-.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
作用機序
The mechanism of action of Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. It may also interact with cellular membranes, affecting membrane fluidity and permeability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,2,5,5-Tetramethylpyrrolidine: Lacks the propyl group, making it less hydrophobic and potentially less bioactive.
2,2,5,5-Tetramethyl-3-amino-pyrrolidine-1-oxyl: Contains an amino group, which can significantly alter its chemical reactivity and biological activity.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: A more complex derivative with additional functional groups, used in specialized applications.
Uniqueness
Pyrrolidine, 1-propyl-2,2,5,5-tetramethyl- is unique due to its high degree of substitution, which imparts distinct physicochemical properties such as increased hydrophobicity and steric hindrance. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63886-59-9 |
|---|---|
分子式 |
C11H23N |
分子量 |
169.31 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-1-propylpyrrolidine |
InChI |
InChI=1S/C11H23N/c1-6-9-12-10(2,3)7-8-11(12,4)5/h6-9H2,1-5H3 |
InChIキー |
DADUNNXNMMAELK-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(CCC1(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


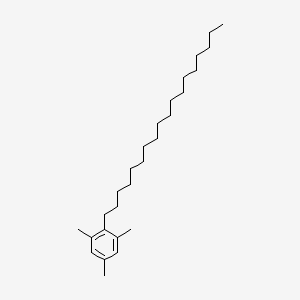
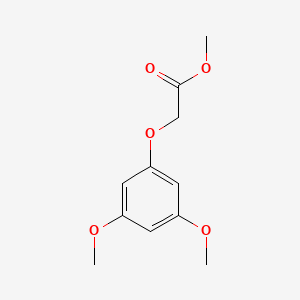

![Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B13940393.png)

![1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B13940398.png)
![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)
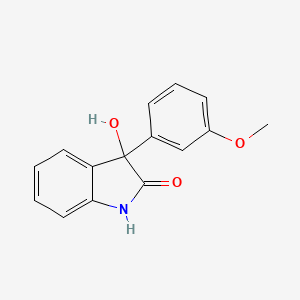

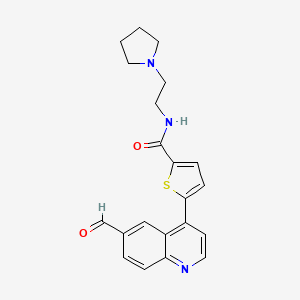
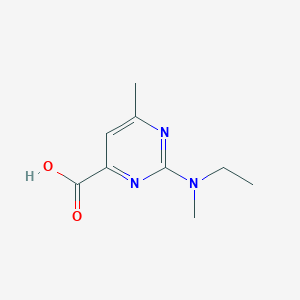

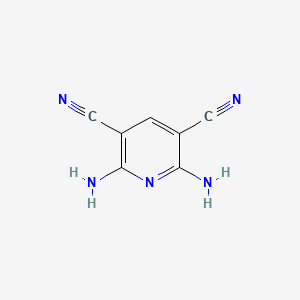
![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)
